molecular formula C11H10FN3OS2 B3125728 N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 329079-49-4

N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B3125728
CAS No.: 329079-49-4
M. Wt: 283.3 g/mol
InChI Key: WFDODAFXZKRVOZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a sulfanyl linkage to an acetamide group. The acetamide moiety is further substituted with a 4-fluorophenyl ring. This compound belongs to a broader class of thiadiazole derivatives known for diverse biological activities, including antimicrobial, herbicidal, and enzyme-inhibitory properties .

Key structural attributes:

  • 1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom.
  • 5-Methyl substitution: Enhances lipophilicity and influences electronic properties.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS2/c1-7-14-15-11(18-7)17-6-10(16)13-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDODAFXZKRVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article aims to synthesize the available research findings on the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.

  • Molecular Formula : C11H10FN3OS2
  • Molecular Weight : 257.34 g/mol
  • CAS Number : 329079-49-0

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed effective inhibition against various bacterial strains. For instance:

  • In vitro Studies : Compounds were tested against Xanthomonas oryzae and Fusarium graminearum, with some exhibiting inhibition rates exceeding 50% at concentrations as low as 100 μg/mL .
CompoundTarget StrainInhibition Rate (%)
Compound AX. oryzae56% at 100 μg/mL
Compound BF. graminearum45% at 100 μg/mL

Antitumor Activity

Thiadiazole derivatives have also been evaluated for their antitumor potential. In a series of studies:

  • Cell Line Testing : this compound showed promising results against breast cancer cell lines (MDA-MB-231), with IC50 values indicating significant cytotoxicity.
Cell LineIC50 (μM)Reference
MDA-MB-2313.3
HEK293T34.71

The compound's mechanism appears to involve the induction of apoptosis in malignant cells, as indicated by morphological changes observed through electron microscopy .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have been explored in various models. Compounds similar to this compound have been shown to reduce inflammation markers in animal models.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study synthesized several thiadiazole derivatives and evaluated their antimicrobial activities against plant pathogens. The results indicated that certain derivatives had superior efficacy compared to standard antibiotics .
  • Anticancer Evaluation : A comprehensive screening of thiadiazole derivatives against various cancer cell lines revealed that compounds with a fluorophenyl group exhibited enhanced activity compared to their non-fluorinated counterparts .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds might inhibit specific pathways involved in cell proliferation and survival, further supporting their potential as therapeutic agents in cancer treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

Compound 5e ()
  • Structure: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide.
  • Key Differences: Replaces the 5-methyl group with a 4-chlorobenzylthio substituent and incorporates a bulky isopropylphenoxy group.
  • Properties: Melting point (132–134°C) is lower than thiadiazoles with smaller substituents, likely due to reduced crystallinity from the bulky phenoxy group .
Compound 5h ()
  • Structure: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide.
  • Key Differences: Benzylthio group at position 5 and a methoxy-isopropylphenoxy acetamide.
  • Properties : Higher yield (88%) and moderate melting point (133–135°C), suggesting balanced synthetic feasibility and stability .
Flufenacet ()
  • Structure : N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide.
  • Key Differences : Trifluoromethyl group on the thiadiazole and an isopropyl group on the acetamide nitrogen.
  • Properties : Acts as a herbicide by inhibiting very-long-chain fatty acid elongases (KCS enzymes). The trifluoromethyl group enhances lipophilicity and target affinity compared to the methyl group in the target compound .

Variations in the Acetamide Moiety

Compound 4m ()
  • Structure : 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide.
  • Key Differences : Incorporates a sulfamoylphenyl group and a methylbenzyl substituent.
  • Properties : Higher molecular weight (432.12 g/mol) and melting point (178–180°C) due to the sulfonamide group, which improves hydrogen-bonding capacity .
GSK1570606A ()
  • Structure : 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide.
  • Key Differences : Replaces the thiadiazole with a thiazole ring and adds a pyridyl group.
  • thiazole) impacts biological target specificity .

Functional Group Modifications

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide ()
  • Structure : Nitro group at the phenyl ring’s ortho position.
  • Key Differences : Nitro group (strong electron-withdrawing) vs. fluorine (moderate electron-withdrawing).
  • Properties : Molecular weight 310.35 g/mol, slightly lower than the target compound (312.35 g/mol). The nitro group may confer higher reactivity but lower metabolic stability .
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide ()
  • Structure : Difluorophenyl and oxadiazole substituents.
  • Key Differences : Oxadiazole ring instead of thiadiazole; difluorophenyl enhances electronic effects.
  • Properties : Broader heterocyclic diversity may expand pharmacological applications, such as antimicrobial or anti-inflammatory activity .

Comparative Analysis of Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity
Target Compound 312.35 Not reported 5-Methylthiadiazole, 4-fluorophenyl Potential enzyme inhibition
Flufenacet () 364.34 75 5-Trifluoromethyl, isopropyl Herbicide (KCS inhibitor)
Compound 5h () ~400 (estimated) 133–135 Benzylthio, isopropylphenoxy Antimicrobial (inferred)
Compound 4m () 432.12 178–180 Sulfamoylphenyl, methylbenzyl Enzyme inhibition
2-Nitrophenyl analog () 310.35 Not reported 2-Nitrophenyl Reactivity studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, and how can reaction parameters be optimized?

  • Methodology : The synthesis typically involves condensation reactions between substituted thiadiazole precursors and fluorophenyl acetamide derivatives. Key steps include:

  • Refluxing p-fluorobenzaldehyde with thiosemicarbazide in ethanol and acetic acid to form intermediates like (E)-1-(4-fluorobenzylidene)thiosemicarbazide .
  • Controlled heating (80–90°C) in aqueous alcohol for cyclization and crystallization .
    • Optimization : Yield and purity depend on solvent polarity (e.g., ethanol for intermediate steps), pH control, and reaction time. Thin-layer chromatography (TLC) or HPLC can monitor progress, while recrystallization in ethanol improves purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify functional groups (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, thiadiazole sulfanyl protons at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 281.31 for C12_{12}H12_{12}FN3_3O2_2S) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths (e.g., S–S = 2.682 Å) and dihedral angles (e.g., 86.82° between thiadiazole and fluorophenyl rings) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties such as solubility and thermal stability?

  • Key Interactions : Hydrogen bonding (e.g., N–H···O and C–H···O) forms R12_1^2(6) and R22_2^2(8) ring motifs, stabilizing the 3D lattice .
  • Impact on Stability : Strong hydrogen bonds increase melting points (e.g., 490 K) and reduce solubility in polar solvents. Crystal packing along the b-axis influences mechanical stability .
  • Methodological Analysis : Use SHELXL for refining hydrogen-bonding parameters and Mercury software to visualize packing motifs .

Q. What computational approaches can elucidate structure-activity relationships (SAR) for biological targets?

  • Molecular Docking : Model interactions between the thiadiazole sulfanyl group and enzyme active sites (e.g., bacterial dihydrofolate reductase). The fluorophenyl moiety enhances hydrophobic binding .
  • QSAR Studies : Correlate electronic parameters (e.g., Hammett constants of the 4-fluorophenyl group) with antimicrobial IC50_{50} values. Density functional theory (DFT) calculates charge distribution on the thiadiazole ring .
  • Validation : Compare computational predictions with in vitro assays (e.g., MIC against E. coli or cytotoxicity in cancer cell lines) .

Q. What challenges arise in refining the crystal structure of this compound, and how are they resolved?

  • Challenges : Disordered solvent molecules or twinning in low-symmetry space groups (e.g., monoclinic P21_1/c) complicate refinement .
  • Solutions :

  • Apply TWINLAW in SHELXL to handle twinning.
  • Use SQUEEZE (PLATON) to model disordered solvent regions .
  • Validate with Rint_{\text{int}} < 0.05 and goodness-of-fit (GOF) ~1.0 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

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